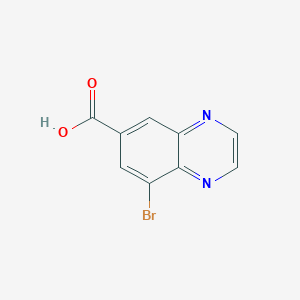

8-Bromoquinoxaline-6-carboxylic acid

Description

BenchChem offers high-quality 8-Bromoquinoxaline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromoquinoxaline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromoquinoxaline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-6-3-5(9(13)14)4-7-8(6)12-2-1-11-7/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGWEQGMSZLMDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=N1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular weight of 8-Bromoquinoxaline-6-carboxylic acid

An In-depth Technical Guide to 8-Bromoquinoline-6-carboxylic Acid

Introduction

This technical guide provides a comprehensive overview of 8-Bromoquinoline-6-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the chemical properties, synthesis, and applications of this compound.

It is important to note that while the topic specified was "8-Bromoquinoxaline-6-carboxylic acid," the readily available scientific literature and chemical databases predominantly feature data on "8-bromoquinoline-6-carboxylic acid." Given the structural similarity and the commonality of the quinoline core in pharmaceutical research, this guide will focus on the latter, well-documented compound. The quinoxaline isomer is less common, and detailed experimental data for it is not as widely available.

Chemical Structure and Molecular Properties

8-Bromoquinoline-6-carboxylic acid is a derivative of quinoline, a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The molecule is substituted with a bromine atom at the 8th position and a carboxylic acid group at the 6th position.

Structural Information

The chemical structure of 8-Bromoquinoline-6-carboxylic acid is as follows:

Caption: Chemical structure of 8-Bromoquinoline-6-carboxylic acid.

Physicochemical Properties

A summary of the key molecular properties of 8-Bromoquinoline-6-carboxylic acid is provided in the table below.

| Property | Value | Source |

| IUPAC Name | 8-bromoquinoline-6-carboxylic acid | [1] |

| CAS Number | 791632-21-8 | [1] |

| Molecular Formula | C₁₀H₆BrNO₂ | [1] |

| Molecular Weight | 252.07 g/mol | [1] |

| Appearance | Solid (form may vary) | General knowledge |

| Purity | Typically >95% | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of 8-Bromoquinoline-6-carboxylic acid can be achieved through various synthetic routes, often involving the construction of the quinoline core followed by functional group manipulations. A general synthetic approach is outlined below.

Synthetic Pathway

A common method for the synthesis of quinoline derivatives is the Combes quinoline synthesis or a similar cyclization reaction. For 8-Bromoquinoline-6-carboxylic acid, a plausible route would involve the reaction of an appropriately substituted aniline with a β-diketone, followed by bromination and oxidation or carboxylation.

Caption: Generalized synthetic workflow for 8-Bromoquinoline-6-carboxylic acid.

Spectroscopic Data

The structural confirmation of 8-Bromoquinoline-6-carboxylic acid is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the ten carbon atoms in the molecule, with the carboxyl carbon appearing at a characteristic downfield position (around 165-185 ppm).[2]

-

-

Infrared (IR) Spectroscopy : The IR spectrum would exhibit a broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹.[2] A strong C=O stretching absorption would be observed around 1710-1760 cm⁻¹.[2]

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (252.07 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

Applications in Research and Drug Development

Quinolines and their derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.[3] 8-Bromoquinoline-6-carboxylic acid serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

The carboxylic acid and bromo functionalities on the quinoline scaffold provide two reactive handles for further chemical modifications. The carboxylic acid can be converted into esters, amides, or other functional groups, while the bromo group can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. These modifications allow for the generation of diverse libraries of compounds for biological screening.

Potential Biological Activities

The quinoline nucleus is a "privileged scaffold" in drug discovery, known to interact with various biological targets.[3] Derivatives of quinoline have been investigated for a wide range of therapeutic activities, including:

-

Anticancer agents

-

Antimicrobial agents

-

Anti-inflammatory agents

-

Antiviral agents

While specific biological activity data for 8-Bromoquinoline-6-carboxylic acid is not extensively reported in publicly available literature, its structural motifs suggest that its derivatives could be explored for similar applications. For instance, quinoline-6-carboxylic acid derivatives have been identified as potent ectonucleotidase inhibitors with potential applications in cancer immunotherapy.[4]

Conclusion

8-Bromoquinoline-6-carboxylic acid is a valuable and versatile building block for chemical synthesis and drug discovery. Its well-defined structure and multiple points for chemical modification make it an attractive starting material for the development of novel compounds with potential therapeutic value. This guide provides a foundational understanding of its chemical properties, synthesis, and applications, serving as a useful resource for researchers in the field.

References

-

PubChem. 6-Bromo-8-quinolinecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Gao, C., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Scientific Reports, 14(1), 1-12. Available from: [Link]

-

Global Substance Registration System. 6-BROMO-8-QUINOLINECARBOXYLIC ACID. U.S. Food and Drug Administration. Available from: [Link]

-

Pharmaffiliates. 6-Bromoquinoxaline-2-carboxylic Acid. Available from: [Link]

-

PubChemLite. 8-bromoquinoline-6-carboxylic acid. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(9), 2469. Available from: [Link]

-

Ishaq, A., et al. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. Available from: [Link]

-

Al-Mulla, A. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 26(12), 3656. Available from: [Link]

-

Organic Chemistry Portal. Bromocarboxylic acid synthesis by bromination. Available from: [Link]

-

ResearchGate. Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3. Available from: [Link]

-

LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Wikipedia. List of carboxylic acids. Available from: [Link]

Sources

8-Bromoquinoxaline-6-carboxylic acid: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth analysis of 8-Bromoquinoxaline-6-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will explore its fundamental chemical identifiers, physicochemical properties, a robust synthesis protocol, and its current applications, offering a consolidated resource for researchers, chemists, and professionals in drug development.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in drug discovery.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The specific substitution patterns on the quinoxaline core allow for the fine-tuning of steric, electronic, and pharmacokinetic properties, making them versatile intermediates for targeted therapeutic agents. 8-Bromoquinoxaline-6-carboxylic acid, in particular, offers two distinct functional handles—a bromine atom and a carboxylic acid—paving the way for diverse chemical modifications and library synthesis.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to any research endeavor. The following section details the key identifiers and characteristics of 8-Bromoquinoxaline-6-carboxylic acid.

Chemical Structure and Identifiers

The structural representation and key chemical database identifiers for 8-Bromoquinoxaline-6-carboxylic acid are crucial for unambiguous identification and literature searches.

Caption: Chemical structure of 8-Bromoquinoxaline-6-carboxylic acid.

Data Summary Table

The following table summarizes the essential data for 8-Bromoquinoxaline-6-carboxylic acid, compiled from various chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | 8-bromoquinoline-6-carboxylic acid | [4] |

| Molecular Formula | C₁₀H₆BrNO₂ | [4][5][6][7] |

| Molecular Weight | 252.07 g/mol | [4][6][7] |

| CAS Number | 791632-21-8 | [4][8] |

| SMILES | O=C(O)C1=CC(Br)=C2N=CC=CC2=C1 | [4][5][8] |

| InChI | InChI=1S/C10H6BrNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14) | [5] |

| InChIKey | RDUAIBVSZBTFKK-UHFFFAOYSA-N | [5] |

| Purity (Typical) | ≥95% | [4] |

| Appearance | (Varies, typically a solid) | N/A |

| Storage | Sealed in dry, room temperature | [8] |

Synthesis Protocol: A Mechanistic Approach

Retrosynthetic Analysis

A plausible retrosynthetic pathway starts by disconnecting the pyrazine ring, leading back to a substituted o-phenylenediamine and glyoxal. The bromo- and carboxylic acid-substituted benzene ring can be constructed through standard aromatic chemistry.

Proposed Experimental Protocol

This protocol is a generalized procedure based on common organic chemistry principles.[9][10] Researchers should optimize conditions based on their specific laboratory setup and starting materials.

Step 1: Synthesis of 3-Bromo-5-nitro-1,2-diaminobenzene

-

Starting Material: 4-Nitro-1,2-diaminobenzene.

-

Bromination: Dissolve the starting material in a suitable solvent like acetic acid. Add a brominating agent (e.g., N-Bromosuccinimide or elemental bromine) portion-wise at a controlled temperature (e.g., 0-10 °C) to achieve selective monobromination. The directing effects of the amino and nitro groups will favor substitution at the desired position.

-

Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography or recrystallization.

Step 2: Condensation to form 8-Bromo-6-nitroquinoxaline

-

Reaction Setup: Dissolve the synthesized 3-Bromo-5-nitro-1,2-diaminobenzene in a protic solvent like ethanol or acetic acid.

-

Condensation: Add an aqueous solution of glyoxal (40% wt.) dropwise to the mixture. Heat the reaction to reflux for several hours until TLC analysis indicates the consumption of the starting diamine.

-

Isolation: Cool the reaction mixture. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Step 3: Reduction of the Nitro Group

-

Reduction: Reduce the nitro group of 8-Bromo-6-nitroquinoxaline to an amino group using a standard reducing agent such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H₂, Pd/C).

-

Work-up: After the reaction is complete, neutralize the mixture and extract the resulting 8-Bromoquinoxalin-6-amine.

Step 4: Sandmeyer Reaction to Install the Carboxylic Acid

-

Diazotization: Dissolve the 8-Bromoquinoxalin-6-amine in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide. Add the cold diazonium salt solution to the cyanide solution. This will substitute the diazonium group with a nitrile group.

-

Hydrolysis: Hydrolyze the resulting 8-Bromoquinoxaline-6-carbonitrile to the carboxylic acid by heating with a strong acid (e.g., concentrated HCl) or base (e.g., NaOH solution).

-

Final Purification: Acidify the reaction mixture to precipitate the final product, 8-Bromoquinoxaline-6-carboxylic acid. Filter, wash with water, and dry. Further purification can be achieved by recrystallization.

Caption: Proposed synthetic workflow for 8-Bromoquinoxaline-6-carboxylic acid.

Applications in Research and Drug Development

The dual functionality of 8-Bromoquinoxaline-6-carboxylic acid makes it a valuable scaffold for creating libraries of complex molecules.

As a Key Building Block

-

Carboxylic Acid Moiety: The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This is particularly useful for attaching the quinoxaline core to other molecules of interest, such as amino acids, peptides, or other pharmacophores, through amide bond formation.[11][12]

-

Bromo Substituent: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[13] This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 8-position, enabling extensive structure-activity relationship (SAR) studies.

Potential Therapeutic Applications

While specific biological activity for this exact molecule is not extensively documented in the provided search results, the broader class of quinoline and quinoxaline carboxylic acid derivatives has shown significant promise in several therapeutic areas:

-

Enzyme Inhibition: Quinolone derivatives are known to be effective inhibitors of various enzymes. For instance, related quinoline-6-carboxylic acid derivatives have been identified as potent inhibitors of ectonucleotidases, which are involved in cancer progression.[12]

-

Anti-inflammatory Agents: Quinoxaline-containing compounds have been investigated as synthetic mimetics of Lipoxin A4, which are molecules that help resolve inflammation.[3] These mimetics have shown the ability to attenuate inflammatory responses in both in vitro and in vivo models.[3]

-

Antimicrobial Activity: The quinoxaline nucleus is a core component of many compounds with demonstrated antibacterial properties.[2]

Caption: Logical relationships of functional groups to applications.

Conclusion

8-Bromoquinoxaline-6-carboxylic acid stands out as a highly versatile and valuable building block for chemical synthesis and drug discovery. Its defined structure, coupled with two strategically positioned and reactive functional groups, provides a robust platform for the development of novel compounds with potential therapeutic applications. The synthetic pathways are accessible through established organic chemistry methodologies, and the potential for derivatization via cross-coupling and amide/ester formation is vast. Further research into the biological activities of derivatives of this compound is warranted and holds considerable promise for identifying new lead compounds in medicinal chemistry.

References

-

PubChem. 6-Bromo-8-quinolinecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. 8-bromoquinoline-6-carboxylic acid (C10H6BrNO2). PubChemLite. Available from: [Link]

-

Global Substance Registration System. 6-BROMO-8-QUINOLINECARBOXYLIC ACID. U.S. Food and Drug Administration. Available from: [Link]

-

ResearchGate. (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. Available from: [Link]

-

Organic Chemistry Portal. Bromocarboxylic acid synthesis by bromination. Organic Chemistry Portal. Available from: [Link]

-

ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available from: [Link]

-

ResearchGate. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. ResearchGate. Available from: [Link]

-

Der Pharma Chemica. A novel synthesis of quinoxaline- 6-carabaldehyde and its evaluation as potential antimicrobial agent. Der Pharma Chemica. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]

-

Lenus. Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A Mimetics (QNX-sLXms). Lenus, The Irish Health Repository. Available from: [Link]

-

Inxight Drugs. 6-Bromo-8-quinolinecarboxylic acid. National Center for Advancing Translational Sciences. Available from: [Link]

-

PubChemLite. C10H6BrNO2S - Explore. PubChemLite. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. lenus.ie [lenus.ie]

- 4. 8-bromoquinoline-6-carboxylic acid 95% | CAS: 791632-21-8 | AChemBlock [achemblock.com]

- 5. PubChemLite - 8-bromoquinoline-6-carboxylic acid (C10H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 6-bromoquinoline-8-carboxylic acid | CAS 64507-38-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 791632-21-8|8-Bromoquinoline-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]

- 10. acgpubs.org [acgpubs.org]

- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]

Solubility of 8-Bromoquinoxaline-6-carboxylic acid in DMSO and water

An In-Depth Technical Guide

Topic: Solubility of 8-Bromoquinoxaline-6-carboxylic acid in DMSO and Water Audience: Researchers, scientists, and drug development professionals.

Abstract

The aqueous and non-aqueous solubility of a drug candidate is a foundational physicochemical property that dictates its path through the drug discovery and development pipeline. Insufficient solubility can cripple in vitro assays, lead to poor in vivo bioavailability, and create insurmountable formulation challenges.[1] This guide provides a comprehensive technical framework for understanding and experimentally determining the solubility profile of 8-Bromoquinoxaline-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Given the scarcity of published empirical data for this specific molecule, this document emphasizes predictive analysis based on its chemical structure and provides robust, step-by-step protocols for generating high-quality solubility data in both dimethyl sulfoxide (DMSO) and aqueous media. We will explore the theoretical underpinnings of its solubility, detail the gold-standard shake-flask method for thermodynamic equilibrium solubility, and describe the high-throughput kinetic solubility assay essential for early discovery. This guide is designed to empower researchers to generate reliable and reproducible data, enabling informed decisions in lead optimization and pre-formulation activities.

Introduction: The Imperative of Solubility in Drug Discovery

Solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent to form a homogeneous solution, is a critical determinant of a drug's success.[1] For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[1] Consequently, poor aqueous solubility is a leading cause of low and variable bioavailability, a major hurdle in modern drug development where over 40% of new chemical entities are classified as poorly soluble.[1][2]

Beyond bioavailability, solubility profoundly impacts the entire discovery process:

-

In Vitro Assay Integrity: Inaccurate solubility data can lead to the misinterpretation of biological assay results. If a compound precipitates in the assay medium, its effective concentration is unknown, potentially masking its true potency or leading to false negatives.[3]

-

Formulation Feasibility: Developing a viable dosage form, whether for oral or intravenous administration, is contingent upon the compound's solubility characteristics.[2]

-

Cost and Timelines: Addressing solubility issues late in development can lead to significant delays and increased costs.[4] Early and accurate characterization allows for the timely triage of problematic compounds or the implementation of solubility-enhancement strategies.[5]

This guide focuses on two solvents of paramount importance: water (the biological solvent) and DMSO (the universal solvent for compound storage and screening).[6][7]

Physicochemical Characterization of 8-Bromoquinoxaline-6-carboxylic acid

Understanding a molecule's structure is key to predicting its behavior. The structure of 8-Bromoquinoxaline-6-carboxylic acid contains three key features that govern its solubility.

-

Quinoxaline Core: This bicyclic aromatic heterocycle is inherently hydrophobic and contributes to poor aqueous solubility. The two nitrogen atoms are weakly basic (pKa of quinoxaline is ~0.6), meaning they will only be protonated under strongly acidic conditions.[8]

-

Carboxylic Acid Group (-COOH): This is an acidic functional group (estimated pKa ~3.5-4.5). At pH values above its pKa, it will deprotonate to the highly polar carboxylate anion (-COO⁻), which dramatically increases aqueous solubility.[9]

-

Bromo Group (-Br): The bromine atom is hydrophobic and will decrease the molecule's affinity for water, further reducing its intrinsic aqueous solubility.

This combination of a weakly basic core and an acidic functional group means that 8-Bromoquinoxaline-6-carboxylic acid is an amphoteric substance. Its aqueous solubility is expected to be highly dependent on pH, exhibiting a classic "U-shaped" curve with its lowest solubility at the isoelectric point.[10] Conversely, its varied functional groups suggest good solubility in a versatile polar aprotic solvent like DMSO.

Table 1: Predicted Physicochemical Properties of 8-Bromoquinoxaline-6-carboxylic acid (Note: These are estimated values based on chemical structure and should be experimentally confirmed.)

| Property | Predicted Value | Influence on Solubility |

| Molecular Formula | C₉H₅BrN₂O₂ | - |

| Molecular Weight | 253.06 g/mol | Higher MW can negatively impact solubility. |

| Acidic pKa (Carboxylic Acid) | ~3.5 - 4.5 | Ionization above this pH will increase aqueous solubility. |

| Basic pKa (Quinoxaline N) | ~0.6 - 1.0 | Ionization below this pH will increase aqueous solubility. |

| Estimated LogP | ~2.5 - 3.0 | Indicates a preference for a lipid environment over water, suggesting low intrinsic aqueous solubility. |

Solubility in Dimethyl Sulfoxide (DMSO): The Foundation of Screening

DMSO is the solvent of choice for high-throughput screening libraries due to its remarkable ability to dissolve a wide range of both polar and nonpolar compounds.[7][11] Preparing a high-concentration stock solution (e.g., 10-100 mM) in DMSO is the first step in nearly all in vitro biological testing.[12]

Rationale for DMSO Solubility Testing

Ensuring a compound is fully dissolved in the initial DMSO stock is a critical quality control step.[13] If the compound is not soluble at the target concentration, all subsequent dilutions will be inaccurate, invalidating the screening data. Therefore, determining the thermodynamic solubility in 100% DMSO is a crucial preliminary experiment.

Experimental Protocol: Thermodynamic DMSO Solubility Determination

This protocol uses High-Performance Liquid Chromatography (HPLC) to accurately quantify the concentration of a saturated solution.

Objective: To determine the maximum soluble concentration of 8-Bromoquinoxaline-6-carboxylic acid in 100% DMSO at room temperature.

Materials:

-

8-Bromoquinoxaline-6-carboxylic acid (solid)

-

Anhydrous, high-purity DMSO

-

Vials with screw caps

-

Vortex mixer and/or orbital shaker

-

Centrifuge

-

HPLC system with UV detector

-

Calibrated analytical balance

Procedure:

-

Preparation of Standards: Accurately weigh a sample of the compound and dissolve it in DMSO to prepare a primary stock solution of known concentration (e.g., 10 mM). Perform a serial dilution in DMSO to create a set of calibration standards (e.g., 1 mM, 0.5 mM, 0.1 mM, 0.05 mM, 0.01 mM).

-

Sample Preparation: Weigh an excess amount of solid 8-Bromoquinoxaline-6-carboxylic acid (e.g., 5 mg) into a clean, tared vial.

-

Equilibration: Add a precise volume of DMSO (e.g., 200 µL) to the vial. This creates a slurry with a theoretical concentration far exceeding the expected solubility (e.g., >100 mM).

-

Seal the vial tightly and agitate at room temperature for 24 hours using an orbital shaker to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the slurry at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess, undissolved solid.

-

Sampling: Carefully remove a small aliquot (e.g., 20 µL) of the clear supernatant without disturbing the solid pellet.

-

Dilution: Immediately dilute the supernatant with a known volume of DMSO (e.g., 1:100 or 1:1000) to bring the concentration into the range of the calibration curve.

-

HPLC Analysis: Analyze the calibration standards and the diluted sample by HPLC-UV.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation to calculate the concentration of the diluted sample, and then back-calculate to determine the concentration of the original saturated supernatant. This value is the thermodynamic DMSO solubility.

Caption: Workflow for Kinetic Aqueous Solubility by Nephelometry.

Thermodynamic Aqueous Solubility

For lead optimization and pre-formulation, a precise understanding of the true equilibrium solubility is required. The shake-flask method is the universally recognized gold standard for this measurement. [14][15]

Objective: To determine the equilibrium solubility of 8-Bromoquinoxaline-6-carboxylic acid in aqueous buffers of different pH values.

Materials:

-

8-Bromoquinoxaline-6-carboxylic acid (solid)

-

Aqueous buffers (e.g., pH 2.0, pH 5.0, pH 7.4)

-

Vials with screw caps

-

Orbital shaker in a temperature-controlled incubator (e.g., 37°C)

-

Centrifuge or filtration system (e.g., 0.22 µm PVDF syringe filters)

-

HPLC-UV system for quantification

Procedure:

-

Setup: Add an excess of solid compound (e.g., 1-2 mg) to separate vials, each containing a known volume (e.g., 1 mL) of a different aqueous buffer.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C to simulate physiological conditions) for 24-48 hours. The extended time is crucial to ensure the solution-solid equilibrium is fully established. [15]3. Phase Separation: After incubation, separate the saturated solution from the undissolved solid. This can be done by centrifuging the vials at high speed and collecting the supernatant, or by filtering the suspension through a low-binding syringe filter. [15]4. Quantification: Analyze the clear filtrate or supernatant by a validated HPLC-UV method against a standard curve prepared in a matching buffer/mobile phase mixture.

-

Data Reporting: The calculated concentration is the thermodynamic solubility at that specific pH and temperature.

Caption: Workflow for Thermodynamic Aqueous Solubility (Shake-Flask).

Table 3: Template for Reporting pH-Dependent Thermodynamic Solubility

| Compound ID | Buffer pH | Temperature (°C) | Method | Solubility (µM) | Solubility (µg/mL) |

| 8-Bromoquinoxaline-6-carboxylic acid | 2.0 | 37 | Shake-Flask | Experimental Value | Experimental Value |

| 8-Bromoquinoxaline-6-carboxylic acid | 5.0 | 37 | Shake-Flask | Experimental Value | Experimental Value |

| 8-Bromoquinoxaline-6-carboxylic acid | 7.4 | 37 | Shake-Flask | Experimental Value | Experimental Value |

Conclusion

References

-

PubChem. 6-Bromo-8-quinolinecarboxylic acid. National Center for Biotechnology Information.

-

CymitQuimica. CAS 50358-63-9: 6-Amino-5-bromoquinoxaline.

-

Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Life Chemicals. Compound solubility measurements for early drug discovery. (2022).

-

WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

-

BioDuro. ADME Solubility Assay.

-

AChemBlock. 8-bromoquinoline-6-carboxylic acid 95%.

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

-

AK Scientific, Inc. 8-Bromoquinoxalin-6-amine Safety Data Sheet.

-

Smolecule. Experimental Protocols for DMSO Solubility Assessment. (2026).

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. The AAPS journal.

-

Martini, S., et al. (2018). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Biomedicine & Pharmacotherapy.

-

BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays. (2025).

-

MedchemExpress. 8-Bromoisoquinoline.

-

Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.

-

Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. (2021).

-

MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. (2025).

-

Al-Suwaidan, I. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules.

-

Wikipedia. Dimethyl sulfoxide.

-

Catalent. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023).

-

ReCIPP. Quinoxaline, its derivatives and applications: A State of the Art review.

-

ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.

-

Tetko, I. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of biomolecular screening.

-

Santa Cruz Biotechnology. 6-bromoquinoline-8-carboxylic acid.

-

ChemicalBook. 8-Bromo-6-fluoroquinoline - Safety Data Sheet. (2025).

-

Domainex. Thermodynamic Solubility Assay.

-

Aaronchem. Safety Data Sheet. (2024).

-

BenchChem. A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one. (2025).

-

American Pharmaceutical Review. Overcoming the Challenge of Poor Drug Solubility. (2025).

-

EPA. 3-Bromoquinoline-6-carboxylic acid Properties. (2025).

-

Apollo Scientific. 6-Amino-5-bromoquinoxaline Safety Data Sheet.

-

Sigma-Aldrich. 6-Bromoisoquinoline-3-carboxylic acid.

-

OWWL. DMSO: Significance and symbolism. (2026).

-

Ghorab, M. M., et al. (2016). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules.

-

Carl ROTH. Safety Data Sheet: 8-Hydroxyquinoline.

-

Cheng, T. Y., et al. (2025). Transition-Metal-Free Multicomponent Polyannulations of Dimethyl Sulfoxide, Amines, and Aldehydes toward Poly(phenylquinoline)s. Chinese Journal of Polymer Science.

-

GSRS. 6-BROMO-8-QUINOLINECARBOXYLIC ACID.

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026).

-

Wnuk, S., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]

- 3. ispe.gr.jp [ispe.gr.jp]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. recipp.ipp.pt [recipp.ipp.pt]

- 9. researchgate.net [researchgate.net]

- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. wisdomlib.org [wisdomlib.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. raytor.com [raytor.com]

Determining the Acidity of a Novel Heterocycle: A Technical Guide to the pKa Values of 8-Bromoquinoxaline-6-carboxylic acid

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical and materials science, the ionization constant (pKa) of a molecule is a critical parameter influencing its solubility, absorption, and interaction with biological targets. This guide provides a comprehensive, in-depth technical overview of the methodologies for determining the acidity constants of 8-Bromoquinoxaline-6-carboxylic acid, a novel heterocyclic compound with potential applications in drug discovery.[1] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols.

Introduction: The Significance of pKa in Drug Development

The pKa value, the negative logarithm of the acid dissociation constant (Ka), governs the extent of ionization of a compound at a given pH.[2] For a drug candidate like 8-Bromoquinoxaline-6-carboxylic acid, its pKa will dictate its charge state in different physiological compartments, which in turn affects its membrane permeability, binding to plasma proteins, and interaction with its therapeutic target. Quinoxaline derivatives, in particular, have garnered significant interest in medicinal chemistry due to their wide array of biological activities, including anticancer and anti-HIV properties.[1][3] An accurate determination of the pKa is therefore a foundational step in the preclinical development process.

8-Bromoquinoxaline-6-carboxylic acid possesses both an acidic carboxylic acid group and a weakly basic quinoxaline core. The electron-withdrawing nature of the bromine atom and the quinoxaline ring system is expected to influence the acidity of the carboxylic acid and the basicity of the nitrogen atoms.[4] This guide will explore both experimental and computational approaches to elucidate these pKa values.

Synthesis and Purification of 8-Bromoquinoxaline-6-carboxylic acid

Prior to any experimental determination of pKa, the synthesis and rigorous purification of 8-Bromoquinoxaline-6-carboxylic acid are paramount. The presence of impurities, particularly acidic or basic contaminants, can lead to erroneous results. A plausible synthetic route can be adapted from established methods for similar quinoxaline derivatives.

Experimental Protocol: Synthesis

A multi-step synthesis would likely be required, potentially starting from commercially available precursors. The final step might involve the oxidation of a corresponding methyl or alcohol group at the 6-position of the 8-bromoquinoxaline core, or a carboxylation reaction.

Detailed synthetic procedures for quinoline and quinoxaline derivatives can be found in the literature and would be adapted for this specific molecule.[5][6][7]

Purification Protocol:

-

Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a primary method for purification.

-

Chromatography: If impurities persist, column chromatography on silica gel may be necessary.

-

Characterization: The purity and identity of the final compound must be confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity (ideally >95%).

-

Experimental Determination of pKa

Two widely accepted and robust methods for the experimental determination of pKa values are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This classic method involves the gradual titration of a solution of the compound with a standardized acid or base and monitoring the pH change.

Protocol for Potentiometric Titration:

-

Reagent Preparation:

-

Prepare a ~0.01 M solution of 8-Bromoquinoxaline-6-carboxylic acid in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Prepare standardized solutions of ~0.1 M HCl and ~0.1 M NaOH.

-

-

Instrument Calibration: Calibrate a pH meter with standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration Procedure:

-

Place a known volume of the 8-Bromoquinoxaline-6-carboxylic acid solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Add small, precise aliquots of the standardized NaOH solution.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized. For a more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

-

Table 1: Hypothetical Potentiometric Titration Data

| Volume of NaOH (mL) | pH |

| 0.0 | 2.50 |

| 0.5 | 3.00 |

| 1.0 (Half-Equiv.) | 3.50 (pKa₁) |

| 1.5 | 4.00 |

| 2.0 (Equiv. Point) | 8.00 |

UV-Vis Spectrophotometry

This method is particularly useful for compounds that are poorly soluble or available in small quantities. It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.

Protocol for UV-Vis Spectrophotometry:

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa (e.g., from pH 2 to 12).

-

Solution Preparation: Prepare a stock solution of 8-Bromoquinoxaline-6-carboxylic acid in a suitable solvent. Add a small aliquot of this stock solution to each buffer solution to create a series of solutions with the same total compound concentration but different pH values.

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

Identify the wavelength(s) where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength versus the pH.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

-

Diagram 1: Experimental Workflow for pKa Determination

Caption: Workflow for determining the pKa of 8-Bromoquinoxaline-6-carboxylic acid.

Computational Prediction of pKa

In addition to experimental methods, computational chemistry offers a powerful tool for predicting pKa values.[8] Density Functional Theory (DFT) is a commonly used quantum mechanical method for this purpose.[9]

Computational Protocol using DFT:

-

Structure Optimization:

-

The 3D structures of the protonated and deprotonated forms of 8-Bromoquinoxaline-6-carboxylic acid are built and their geometries are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

-

Solvation Model:

-

Since pKa is measured in solution, a continuum solvation model (e.g., PCM, SMD) is applied to account for the effect of the solvent (water).

-

-

Thermodynamic Cycle:

-

The pKa is calculated using a thermodynamic cycle that relates the gas-phase acidity to the solution-phase acidity. An isodesmic reaction approach is often employed to minimize errors in the calculated energies.[8][10] This involves using a reference compound with a known pKa that is structurally similar to the target molecule.

-

-

pKa Calculation:

-

The relative free energy of deprotonation in solution is calculated, and from this, the pKa value is derived.

-

Diagram 2: Acid-Base Equilibrium of 8-Bromoquinoxaline-6-carboxylic acid

Caption: Equilibrium between the acidic and conjugate base forms.

Data Interpretation and Validation

The experimentally determined pKa values from potentiometric titration and UV-Vis spectrophotometry should be in close agreement. Any significant discrepancies may indicate issues with sample purity, solubility, or experimental setup. The computationally predicted pKa provides a valuable theoretical validation of the experimental results.

Expected pKa Values:

-

Carboxylic Acid (pKa₁): The carboxylic acid proton is expected to be the most acidic. For comparison, the pKa of benzoic acid is around 4.2. The electron-withdrawing quinoxaline ring and bromine atom are expected to lower this value, likely into the range of 3-4.

-

Quinoxaline Nitrogens (pKa₂): The quinoxaline ring system is weakly basic. The pKa of quinoxaline itself is 0.56.[1] The electron-withdrawing carboxylic acid and bromine will further decrease the basicity of the nitrogen atoms, likely resulting in a pKa value below 0.

Conclusion

This technical guide has outlined a comprehensive approach for the determination of the pKa values of 8-Bromoquinoxaline-6-carboxylic acid. By combining rigorous synthesis and purification with robust experimental techniques and validated computational methods, researchers can confidently establish this critical physicochemical parameter. The accurate determination of the pKa is an indispensable step in advancing our understanding of this novel compound and unlocking its full potential in drug development and other scientific applications.

References

-

PubChem. (n.d.). 6-Bromo-8-quinolinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wiedemann, J., et al. (2025, October 29). Computational Determination of pK a Values for Weak C–H Acids/Lithiated Species. ACS Omega. Retrieved from [Link]

-

Kıran, M. (2022). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Boğaziçi University Institute for Graduate Studies in Science and Engineering. Retrieved from [Link]

-

El-fakharany, E. M., et al. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. Retrieved from [Link]

-

Ugur, I., & Toth, K. (2021). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 3-Bromoquinoline-6-carboxylic acid Properties. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023, July 15). Synthesis, virtual screening and computational approach of a quinoxaline derivative as potent anti-HIV agent targeting the reverse transcriptase enzyme. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

-

Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

-

LibreTexts. (2024, June 16). E5: Acid Dissociation Constants of Organics. Retrieved from [Link]

-

Al-Hussain, S. A., & Al-shawi, A. A. (2021, December 5). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences. Retrieved from [Link]

-

Ökten, S., et al. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bromocarboxylic acid synthesis by bromination. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 6-BROMO-8-QUINOLINECARBOXYLIC ACID. Retrieved from [Link]

-

Loudon, G. M., & Parise, J. (n.d.). Carboxylic Acids and the Acidity of the O±H Bond. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mrupp.info [mrupp.info]

- 3. Synthesis, virtual screening and computational approach of a quinoxaline derivative as potent anti-HIV agent targeting the reverse transcriptase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 6. acgpubs.org [acgpubs.org]

- 7. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]

- 8. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

A Deep Dive into the Isomeric World of Bromoquinoxaline Carboxylic Acids: A Guide for Drug Development Professionals

In the intricate landscape of medicinal chemistry, the subtle placement of a single atom can dramatically alter the biological and physicochemical properties of a molecule. This principle is vividly illustrated in the case of bromo-substituted quinoxaline-2-carboxylic acids. This technical guide provides an in-depth exploration of the key differences between the 8-bromo and 6-bromo isomers, offering valuable insights for researchers and scientists engaged in the design and development of novel therapeutics. The quinoxaline scaffold itself is a privileged structure in drug discovery, known for its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a bromine atom provides a strategic handle for further molecular elaboration through cross-coupling reactions, making these isomers valuable building blocks. However, the positional isomerism of the bromine substituent at the C6 versus the C8 position introduces distinct electronic and steric characteristics that significantly influence their synthesis, reactivity, and ultimately, their potential as drug candidates.

The Structural and Electronic Landscape: A Tale of Two Isomers

The fundamental difference between 8-bromoquinoxaline-2-carboxylic acid and its 6-bromo counterpart lies in the position of the bromine atom on the quinoxaline ring system. This seemingly minor variation has profound implications for the molecule's electronic distribution and steric profile.

6-Bromoquinoxaline-2-carboxylic Acid: The bromine atom at the C6 position resides on the carbocyclic ring, relatively distant from the electron-withdrawing pyrazine ring containing the two nitrogen atoms. Its electronic influence is primarily governed by inductive effects, leading to a more "neutral" electronic environment compared to the 8-bromo isomer. This position is also less sterically hindered.

8-Bromoquinoxaline-2-carboxylic Acid: In this isomer, the bromine atom is situated at the C8 position, in close proximity to the nitrogen atom at position 1. This "peri" interaction creates a unique steric and electronic environment. The lone pair of electrons on the adjacent nitrogen atom can influence the reactivity at the C8 position.

dot graph TD { A[Quinoxaline Core] --> B{Positional Isomerism}; B --> C[6-Bromo Isomer]; B --> D[8-Bromo Isomer]; C --> E["Less Steric Hindrance"]; C --> F["More 'Neutral' Electronic Environment"]; D --> G["'Peri' Interaction with N1"]; D --> H["Potential for Chelation/Directed Metalation"]; } caption: "Key Structural Differences"

Synthesis Strategies: Navigating the Pathways to Isomeric Purity

The synthesis of these two isomers requires distinct strategic approaches, primarily dictated by the availability of the corresponding substituted o-phenylenediamine precursors.

Synthesis of 6-Bromoquinoxaline-2-carboxylic Acid

A common and effective route to 6-bromoquinoxaline-2-carboxylic acid begins with the condensation of 4-bromo-1,2-phenylenediamine with a suitable dicarbonyl compound. A well-established method involves the reaction with oxalic acid to form 6-bromo-1,4-dihydroquinoxaline-2,3-dione. This intermediate can then be subjected to chlorination, followed by subsequent chemical transformations to yield the desired carboxylic acid.[1]

Experimental Protocol: Synthesis of 6-Bromo-1,4-dihydroquinoxaline-2,3-dione [1]

-

Reaction Setup: In a round-bottom flask, suspend 4-bromo-o-phenylenediamine (1.0 eq) in a suitable solvent such as a mixture of hydrochloric acid and water.

-

Addition of Reagent: Add a solution of oxalic acid (1.0 eq) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux for a specified period, typically several hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with water, and dried to yield 6-bromo-1,4-dihydroquinoxaline-2,3-dione.

This dione can then be converted to 6-bromo-2,3-dichloroquinoxaline, a versatile intermediate for the synthesis of the target carboxylic acid.

dot graph LR { subgraph Synthesis of 6-Bromo Isomer A["4-Bromo-1,2-phenylenediamine"] -- Oxalic Acid --> B["6-Bromo-1,4-dihydroquinoxaline-2,3-dione"]; B -- "Chlorination (e.g., POCl3)" --> C["6-Bromo-2,3-dichloroquinoxaline"]; C -- "Further Steps" --> D["6-Bromoquinoxaline-2-carboxylic Acid"]; end } caption: "Synthetic Workflow for 6-Bromo Isomer"

Synthesis of 8-Bromoquinoxaline-2-carboxylic Acid

The synthesis of the 8-bromo isomer is less commonly reported. A potential strategy involves starting from 3-bromo-1,2-phenylenediamine. However, a more frequently documented approach for related structures involves the synthesis of an intermediate like 8-bromo-2-methoxyquinoxaline, which can then be converted to the carboxylic acid.

Proposed Experimental Protocol: Synthesis of 8-Bromo-2-methoxyquinoxaline

-

Starting Material: Begin with a suitable precursor such as 3-methoxyquinoxalin-5-ol.

-

Bromination: Treat the starting material with a brominating agent like phosphorus tribromide (PBr3) in an appropriate solvent (e.g., DMF) at a controlled temperature (e.g., 0 °C to room temperature).

-

Work-up and Isolation: After the reaction is complete, quench the reaction mixture and extract the product. Purification can be achieved through techniques like column chromatography.

The resulting 8-bromo-2-methoxyquinoxaline could then potentially be hydrolyzed to the corresponding quinoxalin-2-one, followed by oxidation to the carboxylic acid. The development of a more direct and efficient synthesis for 8-bromoquinoxaline-2-carboxylic acid remains an area of interest for synthetic chemists.

dot graph LR { subgraph Synthesis of 8-Bromo Isomer (Proposed) A["3-Bromo-1,2-phenylenediamine"] -- Dicarbonyl Compound --> B["8-Bromoquinoxaline Derivative"]; B -- "Functional Group Interconversion" --> C["8-Bromoquinoxaline-2-carboxylic Acid"]; end } caption: "Proposed Synthetic Strategy for 8-Bromo Isomer"

Comparative Physicochemical and Spectroscopic Properties

The positional difference of the bromine atom is expected to manifest in the physicochemical and spectroscopic properties of the two isomers.

| Property | 6-Bromo Isomer | 8-Bromo Isomer | Rationale for Difference |

| Molecular Weight | 253.05 g/mol [2] | 253.05 g/mol | Isomers have the same molecular formula. |

| Polarity | Expected to be slightly less polar | Expected to be slightly more polar | The proximity of the bromine to the nitrogen in the 8-isomer could lead to a greater dipole moment. |

| ¹H NMR | Aromatic protons will exhibit distinct splitting patterns and chemical shifts. | The proton at C7 is expected to be influenced by the adjacent bromine atom. The peri-proton at C5 may also show a downfield shift due to steric compression. | The electronic and steric environment around the protons differs significantly. |

| ¹³C NMR | The carbon bearing the bromine (C6) will show a characteristic chemical shift. | The chemical shift of C8 will be influenced by the bromine, and C7 and the carbon at the ring junction (C8a) will also be affected. | The electronic effects of the bromine atom are transmitted differently through the ring system. |

| IR Spectroscopy | Characteristic peaks for the carboxylic acid (broad O-H, C=O stretch) and C-Br bond will be present. | Similar characteristic peaks are expected, with potential minor shifts in the fingerprint region due to the different substitution pattern. | The overall vibrational modes of the molecule are influenced by the symmetry and substitution pattern. |

Reactivity: A Tale of Electronic and Steric Influences

The difference in the electronic and steric environments of the C6 and C8 positions leads to distinct reactivity profiles, a critical consideration for further derivatization in drug development. A comparative guide on the reactivity of 6-bromo versus 8-bromo quinolines provides a strong theoretical framework for understanding these differences.[3]

-

Palladium-Catalyzed Cross-Coupling Reactions: Both isomers are viable substrates for common cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination. However, the 6-position, being less sterically hindered, may offer more favorable reaction kinetics.[3] Conversely, the proximity of the nitrogen atom to the 8-position could potentially lead to chelation assistance with certain catalyst systems, influencing reactivity in a different manner.[3]

-

Metal-Halogen Exchange: Both isomers can undergo lithium-bromine exchange. For 8-bromoquinoline, the adjacent nitrogen atom can also act as a directing group for metalation at the C7 position, depending on the reaction conditions and the base used.[3]

-

Nucleophilic Aromatic Substitution (SNAr): The reactivity in SNAr reactions is highly dependent on the electronic nature of the ring. The electron-withdrawing effect of the bromine atom can influence the reactivity of other positions on the quinoxaline ring. For instance, in 6-bromo-2,3-dichloroquinoxaline, the chlorine atom at the 3-position is found to be more reactive towards nucleophilic substitution than the chlorine at the 2-position, which is attributed to the -R effect of the bromine atom.

dot graph TD { A{Reactivity Comparison} --> B[Palladium Cross-Coupling]; A --> C[Metal-Halogen Exchange]; A --> D[Nucleophilic Aromatic Substitution]; B --> E["6-Bromo: Less Steric Hindrance"]; B --> F["8-Bromo: Potential Chelation Assistance"]; C --> G["8-Bromo: Directed Metalation Possible"]; } caption: "Comparative Reactivity Highlights"

Biological Activity: Unraveling the Pharmacological Consequences of Isomerism

Quinoxaline derivatives are known to exhibit a wide range of biological activities, and the position of the bromo substituent can significantly modulate this activity.[4][5] While direct comparative studies on the 6-bromo and 8-bromo quinoxaline-2-carboxylic acids are limited, we can infer potential differences based on the broader literature on quinoxaline-based therapeutics.

-

Antimicrobial Activity: Quinoxaline derivatives have shown promise as antibacterial and antifungal agents.[6] The lipophilicity and electronic properties of the molecule, which are influenced by the bromine position, can affect its ability to penetrate microbial cell membranes and interact with its target. For instance, various quinoxaline derivatives have been tested against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[6]

-

Anticancer Activity: Many quinoxaline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7] The specific interactions with biological targets, such as kinases or DNA, can be highly sensitive to the three-dimensional shape and electronic distribution of the molecule. Therefore, the 6-bromo and 8-bromo isomers are likely to exhibit different anticancer profiles.

-

Enzyme Inhibition: The quinoxaline-2-carboxylic acid moiety is a known component of certain antibiotics and can interact with specific enzymes.[8] The position of the bromine atom could influence the binding affinity and selectivity of these molecules for their target enzymes.

Further head-to-head biological evaluations of these two isomers are warranted to fully elucidate their therapeutic potential.

Conclusion and Future Directions

The 8-bromo and 6-bromo isomers of quinoxaline-2-carboxylic acid, while structurally similar, present a fascinating case study in the impact of positional isomerism on chemical and biological properties. The 6-bromo isomer is more readily accessible synthetically and offers a less sterically hindered handle for further functionalization. The 8-bromo isomer, with its unique "peri" interaction, presents both challenges and opportunities in synthesis and derivatization, with the potential for directed reactivity.

For drug development professionals, the choice between these two isomers will depend on the specific therapeutic target and the desired structure-activity relationship. This guide underscores the importance of a nuanced understanding of isomeric differences in the design of new chemical entities. Future research should focus on the development of efficient synthetic routes to the 8-bromo isomer and direct comparative studies of the biological activities of both isomers to unlock their full potential in medicinal chemistry.

References

- Quinoxaline derivatives have different pharamacological activities such as bacteriocides and insecticides, antibacterial, antifungal, antitubercular, analgesic and anti-inflammatory. A structure of ring fused with quinoxalines, display diverse pharmacological activities (antibacterial, anticancer and antiviral), antimalarial and anti-depressant activities.

- The starting compound, 6-bromo-2,3-dicloroquinoxaline (1) was prepared in good yield as described in the literature by the reaction of 4-bromo-o-phenylenediamine with oxalic acid in hydrochloric acid to give 6-bromo-1,4-dihydroquinoxaline-2,3-dione, followed by the chlorination of the latter compound with phosphorus oxychloride in the presence of DMF as the catalyst. (Source: Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - MDPI)

- Compounds containing the quinoxaline nucleus exhibit a broad spectrum of biological activity such as antibacterial, antifungal, antiviral, anticancer, antituberculosis, antimalarial and anti-inflammatory properties.

- Substituted quinoxalines are an important class of benzoheterocycles, which constitute the building blocks of wide range of pharmacologically active compounds having antibacterial, antifungal, anticancer, antitubercular, antileishmanial, antimalarial, and antidepressant activities.

- N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (compound 29) was identified as a potential antineoplastic agent with selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cells lines. (Source: Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - Semantic Scholar)

- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (Source: 2-(3-Bromophenyl)

- New 3-methylquinoxaline 1,4-dioxides with a variation in substituents at positions 2 and 6(7) were synthesized via nucleophilic aromatic substitution with amines and assessed against a Mycobacteria spp. Compound 4 showed high antimycobacterial activity (1.25 μg/mL against M. tuberculosis) and low toxicity in vivo in mice. (Source: Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC)

- 6-Bromoquinoxaline-2-carboxylic Acid | C9H5BrN2O2 | CID 54101209 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (Source: 6-Bromoquinoxaline-2-carboxylic Acid | C9H5BrN2O2 | CID 54101209 - PubChem)

- A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. This guide provides an in-depth comparison of the reactivity of the 6-bromo and 8-bromo positions, drawing upon established principles of organic chemistry and available experimental data. (Source: A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline - Benchchem)

- Elucidating the effects of bromine substitution in asymmetric quinoxaline central core-based non-fullerene acceptors on molecular stacking and photovoltaic performances.

- A quinoxaline-2-carboxylic acid activating enzyme was purified to homogeneity from triostin-producing Streptomyces triostinicus. It could also be purified from quinomycin-producing Streptomyces echinatus. Triostins and quinomycins are peptide lactones that contain quinoxaline-2-carboxylic acid as chromophoric moiety.

- Applications: A quinoxaline derivative used in studies on antibiotic biosynthesis by protoplasts and resting cells of Streptomyces echinatus. (Source: CAS No : 103596-11-8 | Product Name : 6-Bromoquinoxaline-2-carboxylic Acid)

Sources

- 1. mdpi.com [mdpi.com]

- 2. 6-Bromoquinoxaline-2-carboxylic Acid | C9H5BrN2O2 | CID 54101209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Quinoxaline-6-Carboxylic Acid Derivatives: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a privileged heterocyclic system composed of a fused benzene and pyrazine ring, is a cornerstone in modern medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] This technical guide provides an in-depth exploration of the therapeutic potential of a specific, yet highly promising subclass: Quinoxaline-6-carboxylic acid derivatives . We will delve into the synthetic strategies for creating these molecules, their diverse biological activities with a focus on anticancer and antimicrobial applications, and the mechanistic insights that underpin their efficacy. Furthermore, this guide will touch upon the potential impact of substitutions, such as bromination, on the biological profile of these compounds, offering a forward-looking perspective for drug discovery and development.

Introduction to the Quinoxaline Scaffold

Quinoxaline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities.[4] The versatility of the quinoxaline ring system allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties.[1] The presence of the carboxylic acid group at the 6-position of the quinoxaline core provides a key handle for derivatization, allowing for the introduction of various pharmacophores and modulation of physicochemical properties, which can significantly impact biological activity and pharmacokinetic profiles.

Synthetic Strategies for Quinoxaline-6-Carboxylic Acid Derivatives

The synthesis of the quinoxaline core is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] For quinoxaline-6-carboxylic acid derivatives, a typical starting material would be a 3,4-diaminobenzoic acid.

General Synthesis of the Quinoxaline-6-Carboxylic Acid Core

A prevalent method involves the reaction of 3,4-diaminobenzoic acid with a suitable α-keto acid or its ester, often under acidic or thermal conditions. This cyclocondensation reaction directly furnishes the quinoxaline-6-carboxylic acid scaffold.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group at the 6-position is a versatile functional group for further chemical modifications. Standard organic chemistry transformations can be employed to generate a library of derivatives, including:

-

Amide formation: Coupling of the carboxylic acid with a diverse range of amines using standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as triethylamine (Et3N).[5]

-

Esterification: Reaction with various alcohols under acidic conditions to produce the corresponding esters.

-

Reduction: Reduction of the carboxylic acid to the corresponding alcohol, which can be further functionalized.

Therapeutic Potential and Biological Activities

Quinoxaline-6-carboxylic acid derivatives have emerged as promising candidates in several therapeutic areas, with notable activity against cancer and microbial infections.

Anticancer Activity

Quinoxaline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.[1][6]

3.1.1. Tubulin Polymerization Inhibition

A series of N-substituted-3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of tubulin polymerization.[1] These compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.

3.1.2. Kinase Inhibition

The quinoxaline scaffold is a common feature in many kinase inhibitors. While specific studies on quinoxaline-6-carboxylic acid derivatives as kinase inhibitors are emerging, related quinoxaline structures have shown potent inhibitory activity against kinases like Pim-1/2 and GSK-3β.[7][8] The carboxylic acid moiety can be crucial for forming key interactions, such as salt bridges, within the ATP-binding pocket of kinases.[7]

Antimicrobial Activity

The urgent need for new antimicrobial agents has spurred the investigation of novel chemical scaffolds, and quinoxaline-6-carboxylic acid derivatives have shown significant promise.

A series of quinoxaline-6-carboxamide derivatives were synthesized and screened for their antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[5] Several of these compounds displayed moderate to good antibacterial activity.[5]

The Influence of Bromo-Substitution

While specific research on 8-bromoquinoxaline-6-carboxylic acid derivatives is limited, the introduction of a bromine atom onto the quinoxaline ring can significantly modulate the compound's biological activity. Halogen atoms can influence factors such as:

-

Lipophilicity: Affecting cell membrane permeability and target engagement.

-

Electronic Properties: Modifying the electron density of the aromatic system, which can impact binding interactions.

-

Metabolic Stability: Potentially blocking sites of metabolism and prolonging the compound's half-life.

For instance, a dibromo-substituted quinoxaline derivative was identified as a potent inhibitor of Apoptosis Signal-regulated Kinase 1 (ASK1), with an IC50 value of 30.17 nM.[9] This highlights the potential of halogenation as a strategy to enhance the potency of quinoxaline-based inhibitors.

Experimental Protocols

Synthesis of Quinoxaline-6-carboxamide Derivatives

This protocol is a representative example for the synthesis of amide derivatives from a quinoxaline-6-carboxylic acid core.[5]

Step 1: Synthesis of the Quinoxaline-6-carboxylic acid core (Assuming the core is synthesized via cyclocondensation of 3,4-diaminobenzoic acid and an appropriate dicarbonyl compound).

Step 2: Amide Coupling

-

To a solution of the quinoxaline-6-carboxylic acid (1 equivalent) in a suitable solvent (e.g., THF), add HATU (1.2 equivalents) and triethylamine (2 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired amine (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired quinoxaline-6-carboxamide derivative.

In Vitro Antibacterial Activity Assay (Disc Diffusion Method)

This method provides a preliminary assessment of the antibacterial activity of the synthesized compounds.[5]

-

Prepare a nutrient agar medium and pour it into sterile Petri dishes.

-

Once the agar solidifies, inoculate the plates with a standardized suspension of the test bacteria (e.g., E. coli, S. aureus).

-

Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Place the impregnated discs onto the surface of the inoculated agar plates.

-

Use a disc impregnated with the solvent as a negative control and a disc with a standard antibiotic (e.g., Norfloxacin) as a positive control.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antibacterial activity.

Data Presentation

Table 1: Representative Biological Activity of Quinoxaline Derivatives

| Compound Class | Target/Organism | Activity (IC50/Zone of Inhibition) | Reference |

| N-substituted-3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acids | Tubulin Polymerization | Varies with substitution | [1] |

| Quinoxaline-6-carboxamide derivatives | E. coli, S. aureus | Moderate to good activity | [5] |

| Dibromo-substituted quinoxaline | ASK1 Kinase | 30.17 nM | [9] |

| Quinoxaline-2-carboxylic acid derivatives | Pim-1/2 Kinase | Submicromolar to micromolar range | [7] |

| Quinoxaline derivatives with quinolone nucleus | GSK-3β | 0.18 µM (for the most potent compound) | [8] |

Visualization of Concepts

General Synthetic Scheme for Quinoxaline-6-Carboxamide Derivatives

Caption: General synthetic route to quinoxaline-6-carboxamide derivatives.

Workflow for Antibacterial Screening

Caption: Workflow for the disc diffusion antibacterial assay.

Conclusion and Future Perspectives

Quinoxaline-6-carboxylic acid derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their synthetic tractability, makes them an attractive area for further investigation. The strategic introduction of substituents, such as bromine atoms, offers a powerful approach to fine-tuning their pharmacological profiles. Future research should focus on expanding the chemical diversity of this class of compounds, elucidating their mechanisms of action in greater detail, and optimizing their pharmacokinetic properties to advance the most promising candidates towards clinical development.

References

-

Dong, H.Q.J., et al. (2018). Synthesis and biological evaluation of N-substituted3-oxo-1,2,3,4-tetrahydro-quinoxaline-6- carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8–20. [Link]

-

Li, et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39:1, 2414382. [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

-

Ishaq, A., et al. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. [Link]

-

Reddy, S. R. S., et al. (2016). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Der Pharmacia Lettre, 8(1), 264-274. [Link]

-